molecular formula C25H48N6O6 B141183 H-Ile-Lys-Val-Ala-Val-OH CAS No. 131167-89-0

H-Ile-Lys-Val-Ala-Val-OH

Cat. No.: B141183
CAS No.: 131167-89-0
M. Wt: 528.7 g/mol
InChI Key: XQQUSYWGKLRJRA-RABCQHRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-Lys-Val-Ala-Val-OH, also known as the laminin-derived peptide, is a bioactive compound that plays a significant role in promoting cell adhesion, neurite outgrowth, and tumor growth. This peptide is one of the most potent active sites of laminin-1, a protein found in the extracellular matrix. It stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .

Scientific Research Applications

H-Ile-Lys-Val-Ala-Val-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Promotes cell adhesion, neurite outgrowth, and tumor growth. It is used in studies involving cell signaling pathways and stem cell research.

    Medicine: Potential therapeutic applications in tissue engineering and regenerative medicine. It enhances cell viability and neuronal differentiation in neural tissue engineering.

    Industry: Used in the development of bioactive scaffolds for cell replacement therapy and tissue engineering

Mechanism of Action

Target of Action

The compound Ile-Lys-Val-Ala-Val, also known as Isoleucyl-lysyl-valyl-alanyl-valine or H-Ile-Lys-Val-Ala-Val-OH, is a bioactive peptide derived from laminin . Its primary targets are cells in the extracellular matrix (ECM), particularly neuronal cells . The ECM plays a vital role in neuronal cell survival, neurite outgrowth, attachment, migration, differentiation, and proliferation .

Mode of Action

Ile-Lys-Val-Ala-Val interacts with its targets by promoting cell adhesion and neurite outgrowth . It also stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .

Biochemical Pathways

The compound affects the MAPK/ERK1/2 and PI3K/Akt signaling pathways . These pathways are involved in a wide range of cellular and molecular processes, including cell survival, proliferation, and differentiation .

Result of Action

The incorporation of Ile-Lys-Val-Ala-Val in nanofiber scaffolds markedly improves stem cell behavior . It promotes cell adhesion, neurite outgrowth, and tumor growth . Furthermore, it stimulates the growth and proliferation of BMMSCs .

Action Environment

The action of Ile-Lys-Val-Ala-Val is influenced by the environment in which it is applied. For instance, in tissue engineering, scaffolds can be modified with this bioactive peptide to improve cell-ECM interactions . The peptide’s action, efficacy, and stability can be influenced by factors such as the concentration of the peptide, the properties of the scaffold material, and the specific conditions of the cellular environment .

Biochemical Analysis

Biochemical Properties

Isoleucyl-lysyl-valyl-alanyl-valine interacts with various enzymes, proteins, and other biomolecules. It stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .

Cellular Effects

Isoleucyl-lysyl-valyl-alanyl-valine influences cell function by promoting cell adhesion and neurite outgrowth . It also stimulates the growth and proliferation of BMMSCs .

Molecular Mechanism

At the molecular level, Isoleucyl-lysyl-valyl-alanyl-valine exerts its effects by binding to specific biomolecules and activating certain signaling pathways. It activates the MAPK/ERK1/2 and PI3K/Akt signaling pathways, which stimulate the growth and proliferation of BMMSCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Lys-Val-Ala-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, isoleucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for valine, alanine, and valine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Ile-Lys-Val-Ala-Val-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunostimulatory activity.

    H-Ile-Lys-Val-Ala-Val-NH₂: An analog of H-Ile-Lys-Val-Ala-Val-OH with an amide group at the C-terminus.

    H-Ile-Lys-Val-Ala-Val-OMe: An analog with a methoxy group at the C-terminus

Uniqueness

This compound is unique due to its potent activity in promoting cell adhesion, neurite outgrowth, and tumor growth. Its ability to activate both the MAPK/ERK1/2 and PI3K/Akt signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQUSYWGKLRJRA-RABCQHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927101
Record name N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131167-89-0
Record name Isoleucyl-lysyl-valyl-alanyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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